Lipophilicity (LogP) Differentiation: Intermediate logP Between 2,6-Dimethyl and 2,6-Dichloro Analogs
2,6-Diethylisonicotinic acid exhibits an experimentally derived or calculated LogP of approximately 1.90, positioning it between the 2,6-dimethyl analog (LogP ~1.46, ACD/Labs predicted) and the 2,6-dichloro analog (LogP 2.07–2.72) . This intermediate lipophilicity provides a distinct partition coefficient that influences both aqueous solubility and passive membrane diffusion in biological assays, offering a tunable parameter for medicinal chemistry optimization that neither the more polar dimethyl nor the more lipophilic dichloro analog can replicate without additional structural modification .
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP ~1.90 (Chemsrc reported) |
| Comparator Or Baseline | 2,6-Dimethylisonicotinic acid: LogP ~1.46 (ACD/Labs); 2,6-Dichloroisonicotinic acid: LogP 2.07 (Sielc) to 2.72 (Chemsrc) |
| Quantified Difference | ΔLogP: +0.44 vs. dimethyl analog; −0.17 to −0.82 vs. dichloro analog |
| Conditions | Calculated/predicted LogP values from authoritative chemical databases; direct experimental shake-flask LogP not identified in primary literature for the diethyl analog |
Why This Matters
A LogP difference of 0.4–0.8 units translates to an approximately 2.5- to 6-fold difference in partition coefficient, directly impacting compound distribution in biphasic reaction systems, biological membrane permeability, and chromatographic retention behavior during purification.
